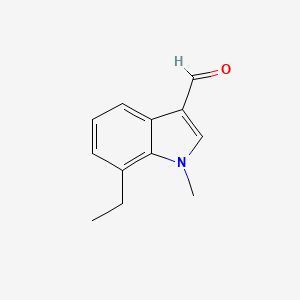

7-Ethyl-1-methyl-1H-indole-3-carbaldehyde

描述

7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, specific starting materials and conditions would be tailored to introduce the ethyl and methyl groups at the appropriate positions on the indole ring.

Industrial Production Methods: Industrial production of indole derivatives often employs scalable synthetic routes that ensure high yield and purity. The Fischer indole synthesis can be adapted for large-scale production, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

化学反应分析

Types of Reactions: 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at specific positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Pharmaceutical Development

7-Ethyl-1-methyl-1H-indole-3-carbaldehyde serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to neurotransmitters enables its use in developing drugs that interact with neural pathways.

Case Study: Anticancer Properties

Research indicates that derivatives of this compound exhibit antiproliferative effects on cancer cell lines. For instance, a study demonstrated that this compound derivatives could induce apoptosis and cell cycle arrest in various cancer models, suggesting potential therapeutic applications in oncology .

Biochemical Research

In biochemical studies, this compound is used to explore enzyme inhibition and receptor binding mechanisms. It aids in understanding the molecular interactions that underlie various biological processes.

Example: Enzyme Inhibition Studies

Molecular docking studies have shown that this compound has a significant binding affinity to phospholipase A2, an enzyme involved in inflammatory responses. This interaction suggests potential applications in developing anti-inflammatory drugs .

Material Science

The unique properties of this compound make it suitable for developing novel materials, particularly polymers with specific optical or electronic characteristics. Its ability to form stable complexes can lead to advancements in material applications.

Research Findings: Polymer Development

Studies have explored the use of this compound in synthesizing polymers that exhibit enhanced electrical conductivity and optical properties, paving the way for innovations in electronic devices .

Agricultural Chemistry

In agricultural chemistry, this compound is investigated for its potential use as an agrochemical. It offers solutions for pest control and plant growth regulation, contributing to more sustainable agricultural practices.

Application Example: Pest Control

Research has indicated that derivatives of this compound demonstrate insecticidal properties against common agricultural pests, suggesting its utility in developing eco-friendly pest management solutions .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other indole derivatives:

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| 1-Methyl-1H-indole-3-carbaldehyde | Contains a methyl group instead of ethyl | Different reactivity and biological activity |

| 1H-Indole-3-carbaldehyde | Lacks the ethyl group | Less hydrophobic, altering chemical properties |

| 2-Chloro-1H-indole-3-carbaldehyde | Contains a chloro group | Different reactivity due to halogen presence |

This table illustrates how the presence of the ethyl group contributes to distinct reactivity patterns and biological activities compared to other indole derivatives.

作用机制

The mechanism of action of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by:

Binding to protein targets: Altering their function and activity.

Modulating signaling pathways: Influencing cellular processes such as proliferation, apoptosis, and differentiation.

相似化合物的比较

1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the ethyl and methyl groups.

1-Methylindole-3-carboxaldehyde: Another derivative with a methyl group at the 1-position but differing in other substituents.

Uniqueness: 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for further research .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Continued research on this compound may uncover new applications and enhance our understanding of its mechanisms of action.

生物活性

7-Ethyl-1-methyl-1H-indole-3-carbaldehyde (7-EMIC) is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound is structurally related to indole-3-carbaldehyde, known for its anticancer properties, which has led researchers to investigate 7-EMIC's effects on various biological systems.

- Molecular Formula : C₁₂H₁₃NO

- Molecular Weight : 187.24 g/mol

- Structure : Characterized by an ethyl group at the 7-position and a methyl group at the 1-position of the indole ring, along with an aldehyde functional group at the 3-position.

Research indicates that 7-EMIC may exert its biological effects through several mechanisms:

- Histone Deacetylase Inhibition : It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. HDAC inhibitors are of significant interest in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

- Protein Kinase C Inhibition : The compound also inhibits protein kinase C (PKC), involved in various signaling pathways that regulate cell proliferation and survival, suggesting potential anti-tumorigenic effects .

- Aryl Hydrocarbon Receptor Modulation : Interaction with the aryl hydrocarbon receptor may influence immune response and inflammation pathways, further supporting its therapeutic potential .

Anticancer Activity

Numerous studies have explored the anticancer properties of 7-EMIC:

- A study highlighted its antiproliferative effects against human breast cancer cell lines (MCF-7) and normal murine fibroblast cells (BALB/3T3). The results indicated significant cytotoxicity towards cancer cells while sparing normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | <10 | High cytotoxicity |

| BALB/3T3 | >100 | Low cytotoxicity |

Case Studies

- In Vitro Studies : A series of synthesized indole derivatives, including 7-EMIC, were tested for antiproliferative activity against various cancer cell lines. Results showed that compounds with similar structures exhibited significant cytotoxicity against MCF-7 cells while demonstrating minimal toxicity to normal cells .

- Mechanistic Insights : Research on enzyme inhibition by 7-EMIC revealed its potential as a kinase inhibitor, which could be beneficial in treating conditions associated with abnormal cell growth, including various cancers .

属性

IUPAC Name |

7-ethyl-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-5-4-6-11-10(8-14)7-13(2)12(9)11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPPYPYYUKBGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403988 | |

| Record name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593237-10-6 | |

| Record name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。